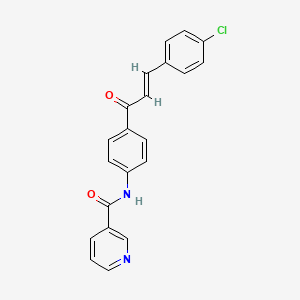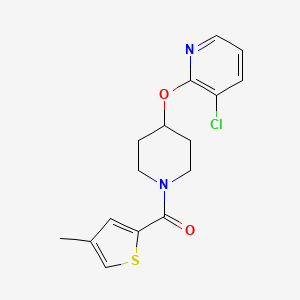![molecular formula C19H21N3O4 B2501009 2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide CAS No. 2034223-71-5](/img/structure/B2501009.png)
2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, protection and deprotection of functional groups, and the use of specific reagents to achieve the desired transformations. For example, the synthesis of benzyl-2,4-diacetamido-2,4,6-trideoxy-α(β)-D-galactopyranoside involved the introduction of azide groups, regioselective oxidative ring opening, and selective protection of hydroxyl groups . Similarly, the synthesis of benzyl 2-acetamido-2-deoxy-3-O-β-D-fucopyranosyl-α-D-galactopyranoside required condensation reactions, cleavage of protecting groups, and deacetylation steps . These methods could potentially be applied to the synthesis of the target compound, with appropriate modifications to accommodate its unique structure.
Molecular Structure Analysis
The molecular structure of a compound is crucial for its biological activity. The papers provided discuss the confirmation of structures using techniques like 13C-NMR spectroscopy . For the compound , similar analytical techniques would be used to confirm its structure, including NMR, mass spectrometry, and possibly X-ray crystallography, as was done for some of the synthesized compounds in paper .
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the synthesis of novel acetamides with potential bioactivity , and the creation of compounds with antioxidant activity . These reactions involve the formation of amide bonds and the introduction of aromatic and heterocyclic groups, which are also present in the target compound. The reactions and bioactivity studies in these papers could provide insights into the types of chemical reactions and biological assays that might be relevant for the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, stability, and reactivity, are determined by its molecular structure. While the papers do not directly discuss the properties of the target compound, they do provide data on related compounds. For instance, the antioxidant activity of N-substituted benzyl/phenyl acetamides suggests that the presence of certain functional groups can impart significant biological properties . The target compound's properties would likely be influenced by its benzo[d][1,3]dioxol and pyrazinyl groups, which could affect its solubility and potential for interaction with biological targets.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Antagonist Ligand for A2B Adenosine Receptors : A compound with a similar benzo[d][1,3]dioxol-5-yl structure, MRE 2029-F20, has been identified as a selective antagonist ligand for the A2B adenosine receptors, highlighting its potential in pharmacological research and drug development for targeting these receptors (Baraldi et al., 2004).
Anti-inflammatory Compounds : Research involving peptidic pyrazinones, which share a pyrazin-2-yl moiety, revealed several compounds with significant anti-inflammatory capacity in a murine model, suggesting the relevance of these structures in developing new anti-inflammatory agents (Hernández-Vázquez et al., 2018).
Synthetic Chemistry and Material Science
Synthetic Pathways for Heterocyclic Compounds : Studies on the synthesis of heterocyclic compounds using benzisothiazol-3-yloxy and pyrazin-5-yl acetamides as precursors have revealed novel bioactive molecules with potential applications in materials science and medicinal chemistry, demonstrating the versatility of these chemical structures in synthetic chemistry (Yu et al., 2020).
Antioxidant Activity of Coordination Complexes : Research into pyrazole-acetamide derivatives has led to the development of Co(II) and Cu(II) coordination complexes that exhibit significant antioxidant activity. This underscores the potential of such chemical structures in the creation of antioxidant agents and their relevance in studying oxidative stress-related conditions (Chkirate et al., 2019).
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4/c23-18(10-13-1-6-16-17(9-13)25-12-24-16)22-14-2-4-15(5-3-14)26-19-11-20-7-8-21-19/h1,6-9,11,14-15H,2-5,10,12H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYDFGUGGLRLBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC3=C(C=C2)OCO3)OC4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chloro-4-methylphenyl)-2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2500926.png)
![5-(2-fluorobenzyl)-3-phenyl-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2500927.png)

![5-[1-(4-Chlorobenzoyl)pyrrolidin-2-yl]-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2500930.png)
![N1-(3-fluoro-4-methylphenyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2500934.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2500937.png)
![[2-(Aminomethyl)-1,4-oxazepan-4-yl]-[3-(trifluoromethyl)phenyl]methanone;hydrochloride](/img/structure/B2500940.png)



![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2500944.png)
![N-[2-(morpholin-4-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2500946.png)

